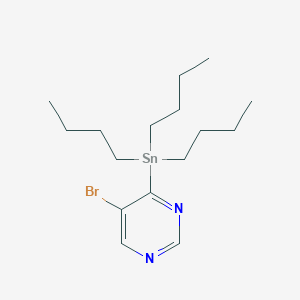

5-Bromo-4-(tributylstannyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromopyrimidin-4-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYOUOICUXMAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BrN2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-4-(tributylstannyl)pyrimidine, a key building block in modern organic synthesis, particularly relevant to the field of medicinal chemistry and drug discovery. This document will delve into its chemical properties, synthesis, safe handling, and applications, with a focus on providing practical insights and validated protocols.

Core Compound Identity and Properties

This compound is a heterocyclic organotin reagent. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the tributylstannyl group facilitates versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[1][2] The bromine atom offers an additional site for chemical modification.

CAS Number: 1416437-21-2[3]

Physicochemical Data Table

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₉BrN₂Sn | [4][5] |

| Molecular Weight | 448.03 g/mol | [4][5] |

| Appearance | Solid (form) | [4] |

| InChI | 1S/C4H2BrN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;31-3-4-2;/h1,3H;31,3-4H2,2H3; | [4] |

| SMILES | CCCC(CCCC)c1ncncc1Br | [4] |

Synthesis and Spectroscopic Characterization

General Synthetic Approach

A potential synthetic pathway could start from a commercially available pyrimidine derivative. The introduction of the bromine atom at the 5-position is a common transformation in pyrimidine chemistry.[6] Subsequently, the tributylstannyl group can be introduced at the 4-position, likely through a metal-halogen exchange reaction followed by quenching with tributyltin chloride.

Due to the absence of publicly available experimental spectroscopic data for this compound, the following data is predicted based on the analysis of structurally similar compounds. Researchers are strongly advised to acquire and interpret their own analytical data for structural confirmation.

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the tributyl groups and the pyrimidine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbons of the pyrimidine ring and the four distinct carbons of the butyl groups. The carbon atom attached to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and tin (multiple isotopes). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Safe Handling and Storage of Organotin Compounds

Extreme caution must be exercised when handling organotin compounds as they are highly toxic. [7] Tri- and tetra-substituted organotins are considered the most toxic.[7] Exposure can occur through inhalation, ingestion, or skin contact.[7]

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double gloving is highly recommended.

-

Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.

-

Body Covering: A lab coat, preferably impervious to chemicals, is essential.

-

Respiratory Protection: All work must be conducted in a well-ventilated chemical fume hood. For large spills or situations where engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.

Handling and Storage Procedures

-

Only personnel trained in handling organotin compounds should be permitted to work with them.

-

Avoid all contact with skin, eyes, and clothing.

-

Prevent inhalation of dust, vapor, or mist.

-

When weighing solid organotins, do so carefully inside a fume hood to avoid generating dust.

-

For transferring liquid organotin reagents, use a syringe and needle under an inert atmosphere, as many are air-sensitive.

-

Store organotin compounds in tightly closed, clearly labeled containers in a well-ventilated, dry, and secure area, away from strong oxidizers.

Waste Disposal

All waste materials contaminated with organotin compounds are classified as hazardous waste. This includes gloves, absorbent pads, and glassware. This waste must be placed in a dedicated, clearly labeled, and sealed container for proper disposal according to institutional and regulatory guidelines.

Emergency Procedures

-

Spill: Evacuate and restrict access to the spill area. Wear full PPE, including respiratory protection if necessary. For solid spills, carefully sweep up the material, avoiding dust generation. Place all contaminated materials in a dedicated, sealed container for hazardous waste.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.

-

Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.

-

Inhalation: Move the individual to fresh air and seek immediate medical attention.

-

Ingestion: Seek immediate medical attention.

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

This compound is primarily utilized as a reactant in the Stille cross-coupling reaction. This powerful and versatile reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. The Stille reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The key steps in the cycle are:

-

Oxidative Addition: The organic halide (R¹-X) adds to the palladium(0) catalyst to form a palladium(II) intermediate.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst.

Experimental Protocol: General Procedure for a Stille Coupling Reaction

This protocol provides a general guideline for a Stille coupling reaction using this compound. Optimization of reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) is often necessary for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., iodobenzene, bromopyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Caption: A general workflow for a Stille cross-coupling experiment.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex molecules, particularly in the context of drug discovery. Its utility in Stille cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the construction of diverse molecular architectures based on the privileged pyrimidine scaffold. Due to the high toxicity of organotin compounds, strict adherence to safety protocols is paramount. This guide provides a foundational understanding of this important reagent, empowering researchers to utilize it effectively and safely in their synthetic endeavors.

References

-

NROChemistry. Stille Coupling. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

- Harris, P. A., et al. (2005). J. Med. Chem., 48(5), 1610–1619.

- Ragan, J. A., et al. (2003). Org. Proc. Res. Dev., 7(5), 676–683.

-

The Stille Reaction - Chem 115 Myers. [Link]

- Google Patents.

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

-

3 - Supporting Information. [Link]

-

Hunan Hwat's Biological & Pharmaceutical Co.,Ltd. This compound. [Link]

-

Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC - NIH. [Link]

-

Patel, K. S., et al. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. Int J Pharm Bio Sci. [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - MDPI. [Link]

-

PubChem. 5-Bromo-4-methylpyrimidine. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of New 5-Bromoisatin based pyrimidine derivatives. [Link]

-

Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann - The Royal Society of Chemistry. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

- 1. This compound | 1416437-21-2 [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. Stille Coupling [organic-chemistry.org]

An In-depth Technical Guide to 5-Bromo-4-(tributylstannyl)pyrimidine: A Keystone Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Heterocycles

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a "privileged structure," a core motif consistently found in a multitude of therapeutic agents.[1][2] Its intrinsic electronic properties and capacity for diverse functionalization make it an ideal building block for molecules designed to interact with biological targets with high affinity and selectivity. This guide focuses on a particularly valuable derivative, 5-Bromo-4-(tributylstannyl)pyrimidine, a reagent engineered for precision and versatility in the synthesis of complex pharmaceutical compounds. As a senior application scientist, this document aims to provide not just a compilation of data, but a cohesive understanding of the rationale behind its synthesis, characterization, and strategic deployment in drug development workflows, particularly in the synthesis of kinase inhibitors.

Core Molecular Attributes of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. This section details the key molecular and safety data for this compound.

Molecular and Physical Data

The essential identifiers and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₉BrN₂Sn | [3][4] |

| Molecular Weight | 448.03 g/mol | [3][4] |

| CAS Number | 1416437-21-2 | [5] |

| Appearance | Solid | [3] |

| Canonical SMILES | CCCC(CCCC)C1=NC=NC=C1Br | [6] |

| InChI Key | VJYOUOICUXMAJI-UHFFFAOYSA-N | [3] |

Safety and Handling

Organotin compounds are recognized for their potential toxicity and require careful handling in a laboratory setting.[2][7]

Hazard Classifications:

-

Acute toxicity (Oral, Dermal)[4]

-

Skin and eye irritation[4]

-

Suspected of damaging fertility or the unborn child[4]

-

Causes damage to organs through prolonged or repeated exposure[4]

-

Very toxic to aquatic life with long-lasting effects[4]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Ensure proper disposal procedures are followed in accordance with institutional and regulatory guidelines.

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this compound are paramount for its successful application. This section outlines a plausible synthetic route and the expected spectroscopic data for structural verification.

Proposed Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound via a palladium-catalyzed stannylation reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4,5-dibromopyrimidine (1.0 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of hexabutylditin (1.1-1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

-

Palladium Catalyst: Palladium(0) catalysts are essential for the Stille coupling reaction, as they facilitate the oxidative addition to the carbon-bromine bond, a key step in the catalytic cycle.

-

Hexabutylditin: This reagent serves as the source of the tributyltin moiety.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Anhydrous and Degassed Solvent: Water and oxygen can interfere with the reaction. Using a dry and oxygen-free solvent is crucial for optimal yield.

Predicted Spectroscopic Data

Given the absence of published experimental spectra for this specific compound, the following data are predicted based on the analysis of structurally similar pyrimidine and organotin compounds.[5][8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H-2 |

| ~8.6 | s | 1H | H-6 |

| 1.5-1.7 | m | 6H | -Sn(CH₂CH₂CH₂ CH₃)₃ |

| 1.2-1.4 | m | 6H | -Sn(CH₂CH₂ CH₂CH₃)₃ |

| 1.0-1.2 | t | 6H | -Sn(CH₂ CH₂CH₂CH₃)₃ |

| ~0.9 | t | 9H | -Sn(CH₂CH₂CH₂CH₃ )₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 |

| ~158 | C-2 |

| ~157 | C-6 |

| ~120 | C-5 |

| ~29 | -Sn(CH₂CH₂ CH₂CH₃)₃ |

| ~27 | -Sn(CH₂ CH₂CH₂CH₃)₃ |

| ~14 | -Sn(CH₂CH₂CH₂CH₃ )₃ |

| ~10 | -Sn(CH₂ CH₂CH₂CH₃)₃ |

MS (Mass Spectrometry):

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and tin (multiple isotopes). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The fragmentation pattern would likely involve the loss of butyl groups from the tin atom.[6]

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1600-1550 | C=N and C=C stretching (pyrimidine ring) |

| ~1465 and ~1375 | C-H bending (aliphatic) |

| Below 1000 | C-Br stretching and Sn-C stretching |

Application in Drug Discovery: The Stille Cross-Coupling Reaction

This compound is primarily utilized as a key building block in palladium-catalyzed Stille cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, which is a cornerstone of modern medicinal chemistry.[2][7]

The Stille Coupling: Mechanism and Advantages

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[7]

Catalytic Cycle of the Stille Reaction:

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Advantages of the Stille Coupling in Drug Synthesis:

-

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, which is crucial when working with complex, multifunctional molecules in drug discovery.[11]

-

Stability of Reagents: Organostannanes, like this compound, are typically stable to air and moisture, making them easier to handle and store compared to other organometallic reagents.[7]

-

Reliability and Versatility: The Stille coupling is a robust and well-established reaction, providing a reliable method for constructing C-C bonds with a wide range of coupling partners.

Illustrative Application: Synthesis of a Kinase Inhibitor Scaffold

The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs.[1][2] this compound is an excellent starting material for the synthesis of substituted pyrimidines that can be further elaborated into potent and selective kinase inhibitors.

Illustrative Reaction Scheme:

Caption: Stille coupling of this compound with an aryl halide to form a key kinase inhibitor scaffold.

Exemplary Experimental Protocol:

-

Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 eq), this compound (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 5-bromo-4-arylpyrimidine.

Rationale for Use in Kinase Inhibitor Synthesis:

The resulting 5-bromo-4-arylpyrimidine is a versatile intermediate. The bromine atom at the 5-position can be further functionalized through another cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) or a nucleophilic aromatic substitution, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the compound's binding affinity and selectivity for the target kinase.

Conclusion and Future Outlook

This compound is a highly valuable, albeit specialized, reagent in the medicinal chemist's toolbox. Its utility lies in its ability to serve as a robust and versatile building block for the construction of complex, functionalized pyrimidine derivatives through the reliable Stille cross-coupling reaction. While the inherent toxicity of organotin compounds necessitates careful handling, the advantages in terms of functional group tolerance and reagent stability often make it a superior choice for specific synthetic challenges in drug discovery. As the demand for novel and highly selective kinase inhibitors and other targeted therapies continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in the efficient synthesis of next-generation therapeutics.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

-

ResearchGate. FT-IR data of pyrimidine derivatives compounds. [Link]

-

ResearchGate. Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. [Link]

-

ResearchGate. (PDF) Electrospray tandem mass spectrometric measurements of organotin compounds. [Link]

-

Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

University of Potsdam. Chemical shifts. [Link]

Sources

- 1. holcapek.upce.cz [holcapek.upce.cz]

- 2. Stille Coupling [organic-chemistry.org]

- 3. Sci-Hub. Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State / Spectroscopy Letters, 1984 [sci-hub.st]

- 4. researchgate.net [researchgate.net]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. analchemres.org [analchemres.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 5-Bromo-4-(tributylstannyl)pyrimidine: A Key Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine ring stands out as a "privileged scaffold."[1] Its presence in the natural nucleobases (cytosine, thymine, and uracil) provides a biological precedent, while its synthetic versatility allows for extensive chemical modification at its 2, 4, 5, and 6 positions.[2] This has led to the development of a wide array of therapeutic agents, from anticancer drugs like 5-Fluorouracil to kinase inhibitors that form the backbone of targeted cancer therapies.[1][3]

This compound is a highly specialized building block designed for the strategic elaboration of this core. It combines two key reactive centers: a bromine atom at the 5-position and a tributylstannyl (organotin) group at the 4-position. The bromine serves as a versatile leaving group, while the stannyl moiety is a key component for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This dual functionality allows for sequential, regioselective modifications, making it an invaluable tool for constructing complex molecular architectures and libraries of potential drug candidates.

This guide provides a senior application scientist's perspective on the core chemical properties, reactivity, applications, and critical safety protocols associated with this compound, designed for researchers and professionals in medicinal chemistry and drug development.

Section 1: Physicochemical & Spectroscopic Profile

A precise understanding of a reagent's physical and spectroscopic characteristics is the foundation of its effective use. While comprehensive analytical data for this specific commercial product is not always published, its identity and purity can be confidently established using standard analytical techniques.[4] Buyer assumes responsibility to confirm product identity and/or purity.[4]

Core Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₉BrN₂Sn | [4][5] |

| Molecular Weight | 448.03 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| CAS Number | 1416437-21-2 | [6] |

| MDL Number | MFCD16170450 | [4][5] |

| Canonical SMILES | CCCC(CCCC)C1=NC=NC=C1Br | [4][] |

| InChI Key | VJYOUOICUXMAJI-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization: A Predictive Guide

Due to the limited availability of published spectra for this exact compound, this section provides predicted data based on structurally analogous compounds and outlines the experimental protocols required for its verification.[8] This approach forms a self-validating system for quality control.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data Solvent: CDCl₃. Predictions are derived from analysis of similar pyrimidine and tributyltin structures.[8]

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~8.9 | Singlet | H-6 | Pyrimidine proton deshielded by adjacent nitrogen and bromine. |

| ~8.5 | Singlet | H-2 | Pyrimidine proton deshielded by two adjacent nitrogen atoms. | |

| ~1.5-1.7 | Multiplet | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ | Methylene protons of the butyl chains. | |

| ~1.3-1.4 | Multiplet | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ | Methylene protons of the butyl chains. | |

| ~1.1-1.2 | Multiplet | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ | Methylene protons alpha to the tin atom, showing characteristic satellite peaks from Sn-H coupling. | |

| ~0.9 | Triplet | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ | Terminal methyl protons of the butyl chains. | |

| ¹³C NMR | ~162 | C-2 | Carbon between two electronegative nitrogen atoms. | |

| ~160 | C-6 | Carbon adjacent to nitrogen and influenced by bromine. | ||

| ~155 | C-4 | Carbon directly attached to the electropositive tin atom. | ||

| ~115 | C-5 | Carbon bearing the bromine atom.[8] | ||

| ~29.1 | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ | Butyl chain carbon. | ||

| ~27.3 | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ | Butyl chain carbon. | ||

| ~13.7 | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ | Terminal methyl carbon. | ||

| ~11.5 | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ | Carbon alpha to the tin atom. |

Table 2: Predicted Mass Spectrometry Data Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

| m/z Value | Assignment | Rationale |

| 449.04 | [M+H]⁺ | Molecular ion peak. Will exhibit a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Tin (multiple isotopes). |

| 391.97 | [M - C₄H₉]⁺ | Loss of one butyl group, a common fragmentation pathway for tributyltin compounds. |

Experimental Protocol: NMR & MS Data Acquisition

This protocol provides a standardized method for verifying the identity and purity of this compound.

Objective: To acquire high-resolution ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Materials:

-

This compound (5-10 mg for NMR, <1 mg for MS)

-

Deuterated Chloroform (CDCl₃) with 0.03% TMS

-

Methanol or Acetonitrile (LC-MS grade)

-

5 mm NMR tubes

-

Autosampler vials for MS

Methodology:

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.[8]

-

-

¹H NMR Data Acquisition:

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (1024-4096) to account for the low natural abundance of ¹³C.[8]

-

Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).[8]

-

-

Mass Spectrometry Data Acquisition:

-

Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.

-

Infuse the sample directly or inject via an LC system into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in positive ion mode and analyze the resulting spectrum for the molecular ion and characteristic isotopic patterns.

-

Section 2: Reactivity and Synthetic Applications

The synthetic utility of this compound is defined by its capacity for palladium-catalyzed cross-coupling reactions. The tributylstannyl group is the reactive handle for Stille coupling, enabling the formation of a C-C bond at the C4 position.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a powerful C-C bond-forming reaction between an organotin compound and an organohalide, catalyzed by a palladium complex. In this context, this compound serves as the organotin partner, transferring the pyrimidine moiety to an electrophilic partner (e.g., an aryl or vinyl halide/triflate).

The catalytic cycle is a cornerstone of modern organic chemistry. Its understanding is critical for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize a 4-aryl-5-bromopyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide of choice (1.1 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: Under an inert atmosphere, add this compound, the aryl bromide, and the palladium catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M.

-

Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with a solvent such as ethyl acetate.

-

Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-5-bromopyrimidine.

Causality Behind Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent decomposition.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle.

-

KF Wash: Fluoride has a high affinity for tin and effectively precipitates tributyltin salts, simplifying purification.

Section 3: Workflow in Medicinal Chemistry

The true value of this reagent is in its ability to facilitate the rapid generation of novel chemical entities for biological screening. The remaining bromine at the C5 position after an initial C4 coupling allows for a second, orthogonal diversification step.

Caption: A divergent synthetic workflow for library generation.

This divergent approach is highly efficient. A Stille coupling at the C4 position with a library of 10 aryl halides, followed by a Suzuki coupling at the C5 position with a library of 10 boronic acids, can rapidly generate a 100-compound library for screening against biological targets like protein kinases.[9][10]

Section 4: Safety, Handling, and Disposal

Trustworthiness through Safety: Organotin compounds are notoriously toxic and require stringent handling protocols.[11][12] Adherence to these procedures is non-negotiable for ensuring operator safety and experimental integrity.

Signal Word: Danger [4] Pictograms: GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS09 (Environment)[4]

Table 3: GHS Hazard Classifications and Statements

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H301 | Toxic if swallowed.[4] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[4] |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child.[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure.[4] |

| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects.[4] |

Protocol: Safe Handling and Engineering Controls

-

Designated Area: All work must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of vapors or dust.[11]

-

Weighing: Weigh solid organotins carefully inside the fume hood to avoid generating dust.[11]

-

Transfers: Use a syringe and needle for transferring any liquid organotin reagents.[11]

-

Storage: Store the compound in a tightly closed container in a ventilated, dry, and secure area, away from strong oxidizers.[11]

Protocol: Personal Protective Equipment (PPE)

-

Respirator: Use a full-face or half-mask air-purifying respirator.[11]

-

Gloves: Wear double-layered chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A chemical-resistant lab coat is mandatory. Ensure it is buttoned and sleeves are down.

Protocol: Emergency Procedures

-

Spill:

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove all contaminated clothing.[11][13]

-

Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the eyelids, and seek immediate medical attention.[11][13]

-

Inhalation: Move the individual to fresh air and seek immediate medical attention.[11]

-

Ingestion: Seek immediate medical attention.[11]

Protocol: Waste Disposal

-

Classification: All materials contaminated with organotin compounds are classified as hazardous waste.[11]

-

Collection: Place waste in a dedicated, clearly labeled, and sealed container.[11] Do not mix with other waste streams.

-

Deactivation (for excess reagent):

-

Caution: This should only be performed by trained personnel in a chemical fume hood.

-

Dilute the organotin waste with a suitable solvent (e.g., toluene).

-

Slowly add an oxidizing agent (e.g., a solution of iodine or bromine in an appropriate solvent) to the stirred mixture. This reaction can be exothermic.

-

Allow the mixture to react for several hours to ensure complete oxidation of the tin species.

-

The resulting inorganic tin waste should be neutralized and disposed of according to institutional and local regulations.

-

References

- Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.

- This compound AldrichCPR. Sigma-Aldrich.

- This compound | 1416437-21-2. ChemicalBook.

- This compound. Hunan Huateng Pharmaceutical Co., Ltd.

- ORGANOTIN COMPOUNDS. CDC Stacks.

- Cas 63901-81-5,Pyrimidine, 5-bromo-2,4-bis[(tributylstannyl)oxy]-. lookchem.

- 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863. PubChem.

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.

- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Princeton University.

- This compound AldrichCPR. Sigma-Aldrich.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology.

- 5-Bromo-4-propylpyrimidine | 951884-26-7. Benchchem.

- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

- CAS 1416437-21-2 this compound. BOC Sciences.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Pyrimidines in Drug Discovery. PharmaBlock.

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1416437-21-2 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 13. stacks.cdc.gov [stacks.cdc.gov]

The Synthesis of 5-Bromo-4-(tributylstannyl)pyrimidine: A Technical Guide for Advanced Chemical Research

This guide provides an in-depth technical overview of the synthetic pathways toward 5-Bromo-4-(tributylstannyl)pyrimidine, a key building block in modern medicinal chemistry and drug discovery. The strategic placement of a bromine atom and a tributylstannyl group on the pyrimidine core makes this compound a highly versatile reagent for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions such as the Stille coupling. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles that govern these transformations.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including several approved pharmaceuticals. The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance in the design and synthesis of novel therapeutic agents. This compound serves as a bifunctional intermediate, where the tributylstannyl group can participate in Stille cross-coupling reactions to introduce a diverse range of substituents at the 4-position, while the bromine atom at the 5-position provides a handle for subsequent modifications. This sequential reactivity allows for the controlled and predictable assembly of highly substituted pyrimidines.

Synthetic Strategy: A Two-Stage Approach

The most logical and efficient synthesis of this compound is a two-stage process. The first stage involves the preparation of a suitable 5-bromo-4-halopyrimidine precursor. The second stage is the regioselective introduction of the tributylstannyl group at the 4-position via a palladium-catalyzed Stille coupling reaction. The choice of the starting material for the stannylation is critical and is dictated by the relative reactivity of the halogen substituents on the pyrimidine ring.

Part 1: Synthesis of the Key Precursor: 5-Bromo-2,4-dichloropyrimidine

The synthesis commences with the readily available and inexpensive starting material, 5-bromouracil. This is converted to the more reactive 5-bromo-2,4-dichloropyrimidine, which serves as the direct precursor for the subsequent stannylation reaction.

Mechanistic Rationale

The conversion of 5-bromouracil, a pyrimidine-2,4-dione, to 5-bromo-2,4-dichloropyrimidine is a classic chlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent commonly used for this transformation. The reaction proceeds through the formation of phosphate esters at the oxygen atoms of the uracil ring, which are then displaced by chloride ions. The presence of a tertiary amine, such as N,N-dimethylaniline, can be used to catalyze the reaction and scavenge the HCl gas produced.

Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloropyrimidine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromouracil | 190.98 | 25.0 g | 0.131 mol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | 1.09 mol |

| N,N-Dimethylaniline | 121.18 | 30 mL | 0.246 mol |

Procedure:

-

In a multi-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 5-bromouracil (25.0 g) and N,N-dimethylaniline (30 mL) is prepared.[1]

-

Phosphorus oxychloride (100 mL) is added dropwise to the stirred mixture over a period of 1 hour, maintaining the temperature at approximately 40°C.[1]

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 1 to 2 hours.[1]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The mixture is then neutralized to a pH of 10 with a 50% aqueous sodium hydroxide solution.[1]

-

The aqueous mixture is extracted with chloroform or another suitable organic solvent.[1]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a yellow powder.[1]

-

Further purification can be achieved by recrystallization or column chromatography.

Part 2: Regioselective Stille Coupling to Yield this compound

The final step in the synthesis is the palladium-catalyzed Stille cross-coupling reaction. This reaction facilitates the formation of a carbon-tin bond at the 4-position of the pyrimidine ring.

Causality Behind Experimental Choices: Regioselectivity

The choice of 5-bromo-2,4-dichloropyrimidine as the substrate for the Stille coupling is strategic. In palladium-catalyzed cross-coupling reactions of halopyrimidines, the reactivity of the halogen is highly dependent on its position on the ring. The order of reactivity is generally 4-halo > 5-halo > 2-halo for pyrimidines. Specifically, for 5-bromo-2,4-dichloropyrimidine, the chlorine atom at the 4-position is the most reactive site for oxidative addition to the palladium(0) catalyst. This allows for the selective introduction of the tributylstannyl group at this position, leaving the bromine at the 5-position and the chlorine at the 2-position intact for potential further functionalization.

The Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling is a well-established catalytic cycle involving a palladium catalyst.

Sources

5-Bromo-4-(tributylstannyl)pyrimidine safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-(tributylstannyl)pyrimidine

Foreword: A Paradigm of Potency and Precaution

In the landscape of modern synthetic chemistry, particularly in the synthesis of complex heterocyclic scaffolds for drug discovery, reagents like this compound are indispensable. Their utility in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, allows for the precise and efficient formation of carbon-carbon bonds. However, the very feature that imparts this reactivity—the tributylstannyl (tributyltin or TBT) moiety—also presents significant toxicological hazards. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural lists to instill a deep, causality-driven understanding of the safety protocols required. Our objective is to empower you with the knowledge to handle this potent reagent not with fear, but with the respect and rigorous control it demands, ensuring both scientific success and personal safety.

Section 1: The Toxicological Profile of the Tributyltin Moiety

The primary hazard associated with this compound is not derived from the pyrimidine core but from the organometallic tributyltin group. Organotin compounds, particularly tri- and tetra-substituted variants, are recognized for their high toxicity.[1] The lipophilic nature of the butyl chains facilitates absorption through the skin and allows the compound to bioaccumulate.[2][3]

Exposure to tributyltin compounds can occur through inhalation, ingestion, or dermal contact, with occupational exposure being the most common route.[4][5] The toxicity of TBT is systemic, affecting the immune, endocrine, and central nervous systems.[3] It is a potent immunotoxicant, particularly affecting the thymus gland.[3] Furthermore, TBT compounds are severe irritants, capable of causing chemical burns to the skin and damage to the eyes upon contact.[2][4]

The Sigma-Aldrich Safety Data Sheet (SDS) for this compound provides a clear summary of its classification, which must be understood before any handling is attempted.

Table 1: Hazard Classification and Statements

| Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. |

| Specific Target Organ Toxicity, Repeated Exposure | H372 | Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects |

Section 2: Core Principles of Safe Handling: Engineering Controls and Personal Protection

Mitigating the risks associated with this compound requires a multi-layered approach, beginning with robust engineering controls and followed by meticulous use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. For organotin compounds, these are not optional; they are mandatory.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[1][6] The sash should be kept as low as possible during work.[6]

-

Designated Area: A specific area within the fume hood should be designated for organotin work.[1] This area should be clearly marked with warning signs.[1] This practice minimizes the risk of cross-contamination of other experiments and workspaces.

-

Ventilation: The laboratory must have adequate general ventilation designed to prevent the accumulation or recirculation of toxic vapors in the workplace.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical. It must be selected carefully and worn correctly at all times.

Table 2: Mandatory Personal Protective Equipment (PPE)

| PPE Component | Specification | Rationale & Causality |

| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves.[1] | The tributyltin moiety can be absorbed dermally.[2] Double-gloving provides an extra layer of protection against tears and permeation. The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and skin. |

| Eye & Face Protection | Chemical safety goggles AND a full-face shield.[1][7] | The compound is a severe eye irritant. Goggles protect against direct splashes, while the face shield provides a broader barrier against splashes and aerosols to the entire face. |

| Body Covering | A chemically impervious lab coat or apron worn over long-sleeved clothing and long pants.[1][7] | This protects the skin on the arms and body from accidental contact and prevents contamination of personal clothing.[7] Shoes must be closed-toe and non-porous.[8][9] |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges. | While the fume hood is the primary control, a respirator is necessary during spill clean-up or if there is a failure of engineering controls, to prevent inhalation of toxic dusts or vapors.[1][7] |

Section 3: Experimental Workflow and Protocols

Adherence to standardized, validated protocols is crucial for safety. The following workflows are designed to minimize exposure at every stage of the experimental process.

Protocol: Weighing and Transfer of Solid Reagent

Objective: To accurately weigh and transfer the solid this compound reagent to a reaction vessel without generating dust or causing contamination.

Methodology:

-

Preparation: Don all required PPE (Table 2) before starting. Ensure the designated area within the fume hood is clean and uncluttered.[6]

-

Tare Vessel: Place the reaction vessel on an analytical balance inside the fume hood and tare the weight.

-

Dispensing: Using a clean spatula, carefully transfer the solid reagent from its container into the tared reaction vessel. Perform this action slowly and deliberately to avoid creating airborne dust.[1]

-

Closure: Immediately and securely close the main reagent container.

-

Cleaning: Decontaminate the spatula immediately by rinsing it with an appropriate solvent (e.g., toluene or hexanes) into a dedicated organotin hazardous waste container.[6]

-

Final Weighing: Record the final weight of the reagent in the reaction vessel.

Protocol: Transfer of Air-Sensitive Organotin Solutions

Many organotin reagents are air-sensitive and are supplied in Sure/Seal™ bottles.[1][6] Transfer must be performed under an inert atmosphere.

Methodology:

-

Preparation: Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[6] Don all required PPE.

-

Inert Atmosphere: Pierce the septum of the Sure/Seal™ bottle with a needle connected to an inert gas line to maintain a positive pressure.[6]

-

Syringe Purge: Purge a clean, dry syringe and needle with the inert gas several times.

-

Reagent Withdrawal: Insert the needle into the Sure/Seal™ bottle below the liquid level and slowly draw the desired volume of the organotin solution into the syringe.

-

Gas Blanket: Once the desired volume is obtained, pull the needle tip above the liquid level and draw a small amount of inert gas into the syringe to act as a protective blanket.[6]

-

Transfer: Quickly remove the needle from the reagent bottle and insert it through the septum of the reaction flask, then slowly dispense the reagent.

-

Cleaning: Immediately after transfer, quench the syringe and needle by flushing them multiple times with a suitable solvent (e.g., toluene) into the dedicated organotin hazardous waste container.[6]

Section 4: Emergency Response and Decontamination

Preparedness is paramount. All personnel must be familiar with emergency procedures before beginning work. Eyewash stations and emergency showers must be accessible and tested regularly.[7]

Emergency Response Workflow

The following diagram outlines the critical decision-making process in the event of a spill.

Caption: Emergency response workflow for an organotin compound spill.

Spill Cleanup Protocol

-

Evacuate and Secure: Immediately alert others and evacuate the affected area. Restrict access.[1]

-

Don PPE: Before re-entering, don full PPE, including respiratory protection.[1]

-

Containment (Liquid Spill): Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[1]

-

Cleanup (Solid Spill): Carefully sweep or scoop up the material, avoiding dust generation.[1] Do not dry sweep.

-

Collection: Place all contaminated absorbent material and cleaning supplies into a dedicated, sealable, and clearly labeled hazardous waste container.[1]

-

Decontamination: Clean the spill area with a suitable solvent, collecting all rinsate as hazardous waste. Follow with a thorough decontamination procedure (See Section 5).

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[1] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Section 5: Decontamination and Waste Management

Proper decontamination and waste disposal are critical to prevent environmental contamination and future exposures.

Protocol: Glassware Decontamination

Organotin residues can adhere strongly to glassware. Simple solvent rinsing is insufficient. An oxidative treatment is required to degrade the toxic organotin into less hazardous inorganic tin oxides.[10]

Methodology:

-

Pre-Rinse: In a fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., toluene or hexanes) to remove bulk residue.[6] Collect this rinse as organotin hazardous waste.

-

Oxidative Soak: Fully immerse the contaminated glassware in a bath of commercial bleach (sodium hypochlorite solution) or a 10-20% nitric acid solution.[10] Allow it to soak for at least 12-24 hours.

-

Rinsing: After the soak, carefully remove the glassware and rinse it thoroughly with deionized water. Collect the initial rinsate as hazardous waste before subsequent rinses are discharged to the drain.

-

Final Cleaning: Proceed with standard laboratory glassware cleaning procedures (e.g., washing with soap/detergent).

Waste Disposal

All materials contaminated with this compound are classified as hazardous waste.[1]

-

Waste Segregation: A dedicated, clearly labeled, and sealed container must be used for all organotin waste.[1] This includes excess reagents, reaction byproducts, contaminated PPE (gloves, etc.), absorbent materials, and solvent rinsates.

-

No Mixing: Do not mix organotin waste with other chemical waste streams.[1]

-

Disposal: All organotin waste must be disposed of through a licensed hazardous waste disposal company, in strict accordance with local, state, and federal regulations.[7] Under no circumstances should this waste be disposed of in a municipal landfill or poured down the drain.

Section 6: Physical and Chemical Data

Table 3: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₉BrN₂Sn |

| Molecular Weight | 448.03 g/mol |

| CAS Number | 1416437-21-2[11] |

| Physical Form | Solid |

| SMILES String | CCCC(CCCC)c1ncncc1Br |

| InChI Key | VJYOUOICUXMAJI-UHFFFAOYSA-N |

References

- Title: ORGANOTIN COMPOUNDS Source: CDC Stacks URL

- Title: Essential Safety and Operational Protocols for Handling Organotin Compounds Source: Benchchem URL

- Title: An Overview on Toxicity of Tributyltin Source: International Scientific Organization URL

-

Title: Tributyltin - Wikipedia Source: Wikipedia URL: [Link]

- Title: Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment.

- Title: TRIBUTYLTIN (TBT)

- Title: Tributyltin - Collaborative for Health & Environment Source: Collaborative for Health & Environment URL

- Title: Standard Operating Procedures - Del Valle Lab Source: Del Valle Lab URL

- Title: SAFETY DATA SHEET Source: AFG Bioscience URL

- Source: Canada.

- Title: Organotin Waste Materials Chemical Control Order 1989 Source: NSW Environment Protection Authority URL

- Title: Organo-tin compounds Source: DCCEEW URL

-

Title: How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? Source: ResearchGate URL: [Link]

-

Title: How should I manage glassware that came in contact with organotin compounds? Source: Reddit URL: [Link]

-

Title: Cas 63901-81-5,Pyrimidine, 5-bromo-2,4-bis[(tributylstannyl)oxy]- Source: lookchem URL: [Link]

- Title: Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation Source: ScienceDirect URL

- Title: Personal protective equipment for handling Tripropyltin Source: Benchchem URL

-

Title: Diagnosis and treatment of organotin poisoned patients Source: PubMed Central - NIH URL: [Link]

-

Title: Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment Source: PubMed Central URL: [Link]

-

Title: Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) Source: National Academies Press URL: [Link]

-

Title: 5-Bromo-4-methylpyrimidine Source: PubChem URL: [Link]

-

Title: this compound AldrichCPR Source: Sigma-Aldrich (Chinese) URL: [Link]

-

Title: Topic 1: Safety in the Organic Chemistry Laboratory Source: CSUB URL: [Link]

-

Title: Safety in Organic Chemistry Laboratory Source: TigerWeb URL: [Link]

-

Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity Source: PubMed Central URL: [Link]

- Title: CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds Source: Google Patents URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iscientific.org [iscientific.org]

- 3. oregon.gov [oregon.gov]

- 4. healthandenvironment.org [healthandenvironment.org]

- 5. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 6. delvallelab.weebly.com [delvallelab.weebly.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. csub.edu [csub.edu]

- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 10. reddit.com [reddit.com]

- 11. afgsci.com [afgsci.com]

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-4-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-(tributylstannyl)pyrimidine is a key organometallic intermediate extensively utilized in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its utility primarily stems from the presence of two reactive sites: the tributylstannyl group, which is amenable to Stille cross-coupling reactions, and the bromo-substituted pyrimidine core, a common pharmacophore in drug discovery.[1][2][3][4] The stability of this reagent is paramount to ensure the reproducibility and success of synthetic endeavors, as its degradation can lead to diminished yields, formation of impurities, and compromised biological activity of the final products. This guide provides a comprehensive overview of the stability, recommended storage, and handling of this compound, drawing upon data from related organotin and pyrimidine compounds to offer a holistic understanding for researchers in the field.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₉BrN₂Sn | |

| Molecular Weight | 448.03 g/mol | |

| Appearance | Solid | [5] |

| Solubility | Soluble in organic solvents such as chloroform. | [5] |

| Storage Temperature | Recommended to keep cold. | [5] |

Core Stability Considerations and Degradation Pathways

The stability of this compound is influenced by several factors, primarily moisture, light, temperature, and atmospheric oxygen. Degradation can occur at either the tributyltin moiety or the bromopyrimidine core.

Susceptibility of the Tributyltin Moiety

The carbon-tin (C-Sn) bond is the most labile part of the molecule and is susceptible to cleavage under various conditions.

-

Hydrolysis: The presence of water can lead to the gradual hydrolysis of the tributyltin group, yielding tributyltin oxide and the debrominated pyrimidine. This process can be accelerated by acidic or basic conditions.[6]

-

Oxidative Cleavage: Organotin compounds can undergo oxidative cleavage, particularly in the presence of oxygen and light. This can lead to the formation of dibutyltin and monobutyltin species, which are less reactive in Stille couplings and can complicate purification.

-

Thermal Decomposition: While specific data for this compound is unavailable, organotin compounds, in general, can decompose at elevated temperatures. Pyrolysis of pyrimidine itself has been studied at very high temperatures (1200–1850 K), leading to fragmentation into smaller molecules like acetylene and HCN.[7] While not directly applicable to storage conditions, it highlights the inherent thermal lability of the pyrimidine ring under extreme heat.

-

Photodegradation: Exposure to UV light can promote the cleavage of the C-Sn bond. Photodegradation of tributyltin (TBT) in the environment is a known process, although its significance in a laboratory setting can be mitigated by proper storage.[8][9]

Reactivity of the 5-Bromopyrimidine Core

The 5-bromopyrimidine ring is generally more stable than the tributyltin moiety but can undergo degradation, particularly under harsh conditions.

-

Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles. While this is the basis for its utility in cross-coupling reactions, unwanted side reactions can occur if contaminants are present.[9][10][11]

-

Photodegradation: Brominated aromatic compounds are known to be susceptible to photodegradation, often through a debromination pathway. Studies on other brominated flame retardants have shown that UV-visible radiation can induce pseudo-first-order degradation kinetics.[12][13]

A proposed degradation pathway for this compound is illustrated below, highlighting the primary points of bond cleavage.

Recommended Storage Protocols

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes.[5] |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Prevents oxidation of the tributyltin moiety. |

| Light | Amber vial or stored in the dark | Protects against photodegradation of both the C-Sn and C-Br bonds.[8][9][12][13] |

| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the tributyltin group.[6] |

Experimental Protocol: Long-Term Storage

-

Preparation: Ensure the compound is of high purity before long-term storage. Analyze by NMR and/or LC-MS to establish a baseline.

-

Aliquoting: If the compound will be used in multiple experiments, aliquot the desired quantities into separate, appropriately sized amber vials. This minimizes repeated exposure of the bulk material to atmospheric conditions.

-

Inerting: Place the opened vial containing the aliquot in a glove box or use a Schlenk line to backfill the vial with a dry, inert gas (argon or nitrogen).

-

Sealing: Tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). For added protection, wrap the cap and neck of the vial with Parafilm.

-

Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

-

Storage: Place the sealed vials in a freezer at -20°C.

Handling and Safety Precautions

Organotin compounds are known for their toxicity, and appropriate safety measures must be strictly followed.

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A chemically resistant lab coat should be worn.

-

-

Waste Disposal: All waste contaminated with the compound, including gloves, pipette tips, and glassware, must be disposed of as hazardous waste according to institutional and local regulations.

Experimental Workflow: Safe Handling and Dispensing

Analytical Methods for Purity and Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for material that has been stored for an extended period.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for assessing the purity of the compound and identifying degradation products. The appearance of signals corresponding to tributyltin oxide or 5-bromopyrimidine can indicate degradation.[7][14][15][16]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify the parent compound from its degradation products with high sensitivity.[7]

Experimental Protocol: Purity Assessment by ¹H NMR

-

Sample Preparation: Carefully weigh a small amount of the compound (5-10 mg) and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Data Analysis: Integrate the characteristic peaks of the tributyltin moiety and the pyrimidine ring. The ratio of these integrals should be consistent with the molecular structure. The presence of new signals may indicate the formation of impurities or degradation products.

Conclusion

The stability of this compound is critical for its successful application in chemical synthesis. By understanding its potential degradation pathways and adhering to strict storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Minimizing exposure to moisture, light, and oxygen are the cornerstones of preserving its purity. Regular analytical assessment is recommended to confirm the quality of the material before use, thereby contributing to the reliability and reproducibility of experimental outcomes in drug discovery and development.

References

-

Thermal analysis of some novel pyrimidine derivatives. (2019). ResearchGate. [Link]

-

Thermal analysis of some novel pyrimidine derivatives. (n.d.). Sci-Hub. [Link]

-

Thermal analysis of some novel pyrimidine derivatives. (2019). SciSpace. [Link]

-

5-Bromopyrimidine. (n.d.). PubChem. [Link]

-

Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]

-

Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. (n.d.). PMC - NIH. [Link]

-

Formation and cleavage of the tin—carbon bond. (n.d.). Semantic Scholar. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). American Chemical Society. [Link]

-

5-Bromouracil. (n.d.). PubChem. [Link]

-

5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses Procedure. [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. (2014). American Chemical Society. [Link]

-

Organotin chemistry. (n.d.). Wikipedia. [Link]

-

Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. (2025). ResearchGate. [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses. [Link]

-

Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. (2023). PubMed Central. [Link]

-

Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (2019). PubMed. [Link]

-

Lec 27: Preparation and reactions of organoborane and organotin reagents. (2019). YouTube. [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

-

Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane. (2008). PubMed. [Link]

-

Photodecomposition properties of brominated flame retardants (BFRs). (n.d.). ResearchGate. [Link]

-

Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. (2019). ResearchGate. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH. [Link]

-

SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (n.d.). MDPI. [Link]

-

Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. (n.d.). mediaTUM. [Link]

-

A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). NIH. [Link]

-

On the part that NMR should play in mass spectrometry metabolomics in natural products studies. (2024). Frontiers. [Link]

-

NMR and Metabolomics—A Roadmap for the Future. (2022). UNL Digital Commons. [Link]

-

Synthesis of 5-stannylpyrimidines and their use in Pd-catalysed ketone formation. (n.d.). Semantic Scholar. [Link]

-

LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. (2024). PubMed. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 5-Bromopyrimidine | 4595-59-9 [chemicalbook.com]

- 12. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-4-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction